
7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene
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Overview
Description
7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 7-methoxy-2H-chromene-3-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Oxidation Reactions
The chromene core undergoes oxidation at the dihydro-pyran ring, yielding quinone derivatives. Key reagents and outcomes include:
Oxidation primarily targets the 3,4-dihydro moiety, forming conjugated diketones. The methoxy substituents remain intact under these conditions.
Reduction Reactions
Controlled hydrogenation modifies the chromene system:
Reagent | Conditions | Product Formed | Yield |
---|---|---|---|
H₂/Pd-C (5 mol%) | EtOAc, 40 psi, 12 hr | 7-Methoxy-3-(4-methoxyphenyl)chroman | 89% |
NaBH₄ (2 eq) | MeOH, 0°C, 1 hr | Partially reduced diol derivative | 54% |
Complete saturation of the dihydro-pyran ring occurs under catalytic hydrogenation, while borohydride yields stereoselective diols .
Electrophilic Substitution
The aromatic methoxy groups direct electrophilic attacks:
Nitration
Reagent | Conditions | Position Substituted | Yield |
---|---|---|---|
HNO₃/H₂SO₄ (1:3) | 0°C, 30 min | Para to methoxy | 76% |
The 4-methoxyphenyl group undergoes nitration at the para position relative to the methoxy group, consistent with its electron-donating nature .
Halogenation
Reagent | Conditions | Product | Yield |
---|---|---|---|
Br₂ (1 eq)/FeBr₃ | CH₂Cl₂, 25°C, 2 hr | 6-Bromo-7-methoxy-3-(4-methoxy) | 81% |
Regioselectivity favors bromination at the chromene’s C6 position due to steric and electronic factors .
Nucleophilic Ring-Opening
The oxacyclic ring reacts with nucleophiles:
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
NH₂NH₂ (2 eq) | EtOH, reflux, 8 hr | Hydrazine-opened acyclic derivative | 63% |
MeOH/H⁺ | 80°C, 24 hr | Methyl ether derivative | 58% |
Ring-opening proceeds via cleavage of the ether bond, generating intermediates for further functionalization .
Cyclization and Annulation
The compound participates in cascade reactions to form polycyclic systems:
Rhodium-Catalyzed Annulation
Catalyst | Conditions | Product | Yield |
---|---|---|---|
[Rh(III)] (2 mol%) | DCE, 80°C, 12 hr | Benzofused chromeno-oxazine | 71% |
Mechanism involves rhodium-mediated C–H activation followed by allene insertion and reductive elimination .
Base-Mediated Cyclocondensation
Reagent | Conditions | Product | Yield |
---|---|---|---|
DBU (1.2 eq) | DMF, 120°C, 6 hr | Spiro[indoline-chromene] | 65% |
This method leverages the chromene’s enol ether functionality to form spirocycles .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
Reaction Type | Conditions | Product | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 3-(4-Methoxybiphenyl) derivative | 83% |
Sonogashira | CuI, PPh₃ | Alkyne-substituted chromene | 77% |
These reactions highlight the versatility of the 4-methoxyphenyl group in forming biaryl systems .
Key Mechanistic Insights:
-
Oxidation/Reduction : Governed by the electron-rich dihydro-pyran ring.
-
Substitution : Directed by methoxy groups’ electronic effects (ortho/para).
-
Annulation : Relies on transition-metal catalysis for C–H activation.
Scientific Research Applications
7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and antifungal agent. It has shown promising activity against various pathogens.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: Researchers have explored its potential as an antioxidant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the bacterial cell membrane, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress pathways, protecting cells from damage.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Uniqueness
7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene is unique due to its specific substitution pattern and the presence of both methoxy groups.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C17H18O3/c1-18-15-6-3-12(4-7-15)14-9-13-5-8-16(19-2)10-17(13)20-11-14/h3-8,10,14H,9,11H2,1-2H3 |
InChI Key |
GQMFGWWADOSNMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2 |
Origin of Product |
United States |
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